1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with appropriate amines and nitriles under controlled conditions. The reaction often requires catalysts such as Lewis acids and may be conducted in solvents like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or imino groups, often facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated compounds, which can be further utilized in synthetic applications.
Scientific Research Applications
1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile stands out due to its unique combination of a benzodioxole and pyridine ring. Similar compounds include:
- 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarboxamide
- 1-Amino-4-(1,3-benzodioxol-5-yl)-2-imino-1,2-dihydro-3-pyridinecarboxylic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
1-amino-4-(1,3-benzodioxol-5-yl)-2-iminopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c14-6-10-9(3-4-17(16)13(10)15)8-1-2-11-12(5-8)19-7-18-11/h1-5,15H,7,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHLARPBYTVNGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=N)N(C=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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